Technical Monograph: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine
Technical Monograph: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine
The following technical guide details the chemical, physicochemical, and pharmacological properties of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a specialized bicyclic scaffold utilized in neuropharmacology.
[1][2][3][4]
Executive Summary
(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine (CAS: 1423043-77-9) is a chiral, bicyclic diamine belonging to the 1-azabicyclo[3.3.1]nonane class.[1][2][3][4] Structurally, it represents a ring-expanded homolog of the quinuclidine (1-azabicyclo[2.2.2]octane) system.[4] This scaffold is of significant interest in medicinal chemistry as a conformationally restricted ligand for nicotinic acetylcholine receptors (nAChRs) .
Unlike the more common 9-azabicyclo[3.3.1]nonane (Granatane) derivatives—which function primarily as 5-HT3 antagonists (e.g., Granisetron)—the 1-azabicyclo[3.3.1]nonane core positions the bridgehead nitrogen to mimic the quaternary ammonium of acetylcholine, making it a potent pharmacophore for α7 and α4β2 nAChR subtypes. This guide outlines its structural dynamics, synthesis, and pharmacological utility in CNS drug discovery.[4][5]
Chemical Identity & Stereochemical Analysis[1][3][4][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine |
| CAS Number | 1423043-77-9 |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| Core Scaffold | 1-Azabicyclo[3.3.1]nonane |
| Chiral Center | C5 (Bridgehead carbon), induced by substitution at C3 |
Structural Topology
The molecule consists of a piperidine ring bridged by a propylene chain.[3][4]
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Bridgehead Nitrogen (N1): Pyramidal geometry, serves as the primary cationic center at physiological pH.
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Bridgehead Carbon (C5): The (5S) configuration is defined by the spatial arrangement of the bridges relative to the C3 substituent.
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Conformational Dynamics: The 1-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between chair-chair (CC) and chair-boat (CB) conformers.[1][3] The bulky 3-methylamino substituent typically biases the ring carrying it into a chair conformation to minimize 1,3-diaxial interactions, stabilizing the global minimum energy state.[1][3][4]
Physicochemical Profile
Understanding the physicochemical properties is critical for predicting Blood-Brain Barrier (BBB) penetration and receptor binding kinetics.[3][4]
| Property | Value (Predicted/Exp) | Significance |
| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal for CNS penetration (Lipinski compliant).[1][3][4] |
| pKa (Bridgehead N1) | 9.8 – 10.2 | Highly basic; protonated at physiological pH. |
| pKa (Exocyclic N) | 10.5 – 10.8 | Secondary amine; also protonated. |
| TPSA | ~24 Ų | High membrane permeability.[3][4] |
| H-Bond Donors | 1 (NH) | Facilitates receptor interaction (e.g., Trp residues). |
| Solubility | High (Water/MeOH) | Soluble as hydrochloride or tartrate salt. |
Causality in Drug Design: The dual-protonation state allows the molecule to engage in strong cation-π interactions with the aromatic cage of the nAChR binding site (Trp149, Tyr190, Tyr198 in α7 subunits), while the lipophilic bicyclic cage shields the charge during BBB transit.[4]
Synthetic Methodology
The synthesis of the 1-azabicyclo[3.3.1]nonane core is more challenging than the [2.2.2] system due to the larger ring size. A robust route involves the intramolecular alkylation of 3-substituted piperidines.[1][3][4]
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic pathway highlighting the cyclization of the piperidine precursor to form the bicyclic ketone, followed by stereoselective reductive amination.
Detailed Protocol: Reductive Amination
Objective: Conversion of 1-azabicyclo[3.3.1]nonan-3-one to the target amine.[1][3][4]
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Reagents: 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium cyanoborohydride (1.2 eq).
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Imine Formation: In a dry flask under Argon, dissolve the ketone in anhydrous methanol. Add methylamine and Ti(OiPr)4. Stir at room temperature for 12 hours to ensure complete imine formation. Note: Ti(OiPr)4 acts as a Lewis acid/dehydrating agent to drive equilibrium.
-
Reduction: Cool the mixture to 0°C. Add NaBH3CN portion-wise. Allow to warm to RT and stir for 4 hours.
-
Work-up: Quench with 1N NaOH. Extract with DCM (3x).[6] Dry organic phase over Na2SO4.[4][6]
-
Purification: Isolate via chiral HPLC (Chiralpak AD-H) to separate the (5S) enantiomer if a racemic ketone was used, or crystallize as the di-hydrochloride salt.
Pharmacological Profile: nAChR Modulation[1][3][4]
Mechanism of Action
The (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine scaffold acts as a orthosteric agonist at nicotinic receptors.[1][3][4]
-
α7 nAChR: High affinity.[3][4] Activation leads to Ca2+ influx, enhancing presynaptic neurotransmitter release (Glutamate, Acetylcholine) and improving Long-Term Potentiation (LTP).[4]
-
α4β2 nAChR: Moderate affinity.[3][4] Modulation of this subtype is linked to dopamine release in the mesolimbic pathway.[4]
Signaling Pathway (DOT Diagram)
Caption: Signal transduction pathway initiated by ligand binding to presynaptic α7 nAChRs, culminating in cognitive enhancement via LTP.[1][3]
References
-
PubChem Compound Summary. (2025). 1-Azabicyclo[3.3.1]nonane.[1][3][7][8] National Center for Biotechnology Information.[3][4] [Link]
- Kozikowski, A. P., et al. (2000). "Synthesis and nicotinic acetylcholine receptor binding properties of 1-azabicyclo[3.3.1]nonane derivatives." Journal of Medicinal Chemistry. (Contextual grounding for scaffold synthesis).
- Miyano, S., et al. (1991). "Ring expansion of 1-azabicyclo[3.3.0]octanes to 1-azabicyclo[3.3.1]nonanes." Chemical and Pharmaceutical Bulletin. (Synthetic methodology reference).
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